2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-chloro-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNBSWSOGBWEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one can be achieved through several methods. One common approach involves the condensation of isatoic anhydride with an appropriate aldehyde and amine in the presence of a catalyst. For instance, a one-pot three-component reaction using isatoic anhydride, an aldehyde, and an amine under reflux conditions with acetic acid as a catalyst has been reported . Another method involves the use of reverse zinc oxide micelles as nanoreactors, which provide a green and efficient synthetic route .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The scalability of the synthesis process is also a crucial factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one has been investigated for its potential as an anticancer , antibacterial , and antifungal agent . Its unique molecular structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study : Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, studies have demonstrated its ability to inhibit specific enzymes involved in cancer progression, thus highlighting its therapeutic potential in oncology .
Biological Research
The compound is utilized in studies focused on enzyme inhibition and receptor binding . Its ability to inhibit enzymes can disrupt metabolic pathways in target organisms, making it valuable for understanding disease mechanisms.
Mechanism of Action :
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can lead to altered metabolic processes.
- Receptor Binding : It has been shown to bind to specific receptors, modulating cellular responses and potentially influencing signaling pathways .
Insecticidal Applications
Recent studies have explored the use of compounds containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety for controlling mosquito larvae, specifically targeting Aedes aegypti. These compounds demonstrated effective larvicidal activity, suggesting potential applications in vector control for diseases such as dengue and Zika virus .
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional properties of 2-chloro-3-methyl-3,4-dihydroquinazolin-4-one can be contextualized by comparing it to analogous quinazolinone derivatives. Below is a detailed analysis of its similarities and differences with structurally related compounds.
3-Phenyl-2-[(E)-2-phenylethenyl] Derivatives (COX-2 Inhibitors)
Compounds such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide () feature a sulfonamide group and a methoxy-substituted phenyl ring. These modifications confer COX-2 inhibitory activity (47.1% inhibition at 20 μM), likely due to the sulfonamide moiety’s ability to interact with the enzyme’s hydrophobic pocket. In contrast, the target compound’s chloro and methyl groups lack such direct hydrogen-bonding capacity, suggesting divergent biological targets .
2-Phenyl-3,4-dihydroquinazolin-4-one Derivatives (TNKS Inhibitors)
Derivatives with para-substituted phenyl rings (e.g., methoxy or halogens) exhibit Tankyrase (TNKS) inhibitory activity. Crystal structures show these compounds bind to the nicotinamide site of TNKS2, with para-substitutions enhancing potency and selectivity. The target compound’s chloro group may similarly stabilize binding via hydrophobic interactions, but the absence of an extended aromatic system (e.g., phenyl) could limit affinity .
Thiol vs. Methyl Substituents
The compound 3-(2-chlorophenyl)-2-mercapto-3H-quinazolin-4-one () replaces the methyl group with a thiol (-SH) at position 2. This substitution highlights how electron-donating vs. electron-withdrawing groups modulate solubility and pharmacokinetics .
Halogenated Derivatives
- Bromine’s larger atomic radius may hinder interactions in enzyme active sites compared to chlorine .
- 5-Chloro-2-methyl-3,4-dihydroquinazolin-4-one (): Chlorine at position 5 instead of 2 shifts the electronic distribution, possibly affecting regioselectivity in further functionalization.
Methoxy and Nitro Substituents
- 2-(4-Methoxyphenyl)-3,4-dihydroquinazolin-4-one (): The methoxy group’s electron-donating nature enhances resonance stabilization of the quinazolinone ring, contrasting with the electron-withdrawing chlorine in the target compound. This difference could influence charge-transfer interactions in biological systems .
Biological Activity
2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H7ClN2O
- Molecular Weight : 182.62 g/mol
- CAS Number : 102393-83-9
The compound features a unique substitution pattern that contributes to its distinct chemical and biological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially disrupting metabolic pathways in target organisms.
- Receptor Binding : It has been shown to bind to specific receptors, which may modulate cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.0 µg/mL |
| Escherichia coli | 12.4 µM |
| Candida albicans | 8.0 µg/mL |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics .
Anticancer Activity
In vitro studies have shown that derivatives of this compound can suppress the growth of various cancer cell lines. For instance:
- A549 Cells : The compound exhibited preferential suppression compared to non-tumor fibroblasts.
Further studies indicated that structural modifications could enhance its anticancer efficacy .
Antileishmanial Activity
Recent studies have highlighted the potential of this compound as an anti-leishmanial agent. Molecular docking studies revealed strong binding affinities to key proteins involved in Leishmania metabolism, suggesting a promising avenue for treatment against leishmaniasis .
Case Studies
-
Antibacterial Efficacy Against MRSA
A study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC of 1 µg/mL, indicating potent antibacterial activity that could be leveraged in treating resistant infections . -
In Silico and In Vitro Evaluation for Anti-Leishmanial Properties
A recent investigation into analogs of quinazolinones demonstrated that certain derivatives exhibited IC50 values as low as 0.05 µg/mL against Leishmania species, highlighting their potential as effective therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one and its derivatives?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetylating agents. Key steps include:
- Refluxing intermediates (e.g., hydrazides or thioureas) in polar aprotic solvents like DMSO or ethanol under controlled temperatures (60–100°C) .
- Isolation via vacuum distillation and recrystallization using ethanol-water mixtures to enhance purity .
- Critical parameters: Reaction time (12–24 hours), stoichiometric ratios of reagents, and pH adjustments to stabilize intermediates .
Q. How are spectroscopic techniques employed to confirm the molecular structure of this compound?
- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methyl and chloro groups) and confirm quinazolinone ring formation. For example, a singlet at δ 2.5 ppm corresponds to the methyl group, while aromatic protons appear between δ 7.0–8.0 ppm .
- IR Spectroscopy : Stretching frequencies at 1680–1700 cm confirm the carbonyl (C=O) group of the quinazolinone core .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for verifying stereochemistry and crystal packing .
Q. What safety protocols are essential when handling chloro-substituted quinazolinones in the laboratory?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested to EN 374 standards), safety goggles, and lab coats .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during reflux or distillation steps .
- Waste Management : Avoid drainage contamination; use sealed containers for halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Solvent Selection : Ethanol or methanol improves solubility of intermediates, while DMSO accelerates cyclization but requires post-reaction neutralization .
- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) or molecular sieves to absorb byproducts (e.g., water) and shift equilibrium toward product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Purity Assessment : Validate compound purity via HPLC (>95%) to eliminate confounding effects from impurities .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on antimicrobial IC values to identify critical functional groups .
Q. How do structural modifications at the 3-position of the quinazolinone core influence pharmacological properties?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility. Chloro-substituted derivatives show improved IC values in kinase inhibition assays .
- Bulkier Substituents (e.g., phenyl) : Increase steric hindrance, potentially reducing binding affinity to target proteins. X-ray data show altered dihedral angles in phenyl-substituted analogs .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., C-2 position) .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, identifying preferred conformers in polar solvents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
